N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-nitrophenyl)acetamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-nitrophenyl)acetamide is an organic compound known for its complex structure and potential applications in various fields. This compound features a combination of chloro, trifluoromethyl, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-nitrophenyl)acetamide typically involves multiple steps:
Acylation: The acylation of the nitrophenyl compound with 4-chloro-3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amine group under specific conditions using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.
Major Products:
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are sensitive to the structural features of the compound.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-aminophenyl)acetamide: Similar structure but with an amine group instead of a nitro group.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a nitro group.
Uniqueness:
- The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and potential biological activity.
- The nitro group provides additional sites for chemical modification and interaction with biological targets.
This detailed overview provides a comprehensive understanding of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-nitrophenyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-12-6-5-10(8-11(12)15(17,18)19)20-14(22)7-9-3-1-2-4-13(9)21(23)24/h1-6,8H,7H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZBAUPHTZGCRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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